molecular formula C10H11NO3 B2667936 N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide CAS No. 2187-27-1

N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide

Cat. No.: B2667936
CAS No.: 2187-27-1
M. Wt: 193.202
InChI Key: PFGGISJHTXCRGI-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide is an organic compound with the molecular formula C10H11NO3. It is characterized by the presence of a hydroxy group, a keto group, and a phenyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide typically involves the reaction of phenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide involves its interaction with specific molecular targets. The hydroxy and keto groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetamide moiety provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications .

Properties

IUPAC Name

N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-10(14)9(13)8-5-3-2-4-6-8/h2-6,10,14H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGGISJHTXCRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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